Marumoside A

Description

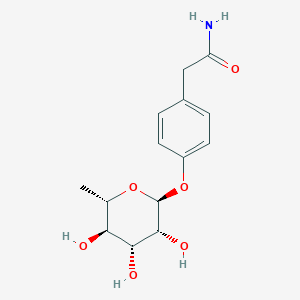

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-7-11(17)12(18)13(19)14(20-7)21-9-4-2-8(3-5-9)6-10(15)16/h2-5,7,11-14,17-19H,6H2,1H3,(H2,15,16)/t7-,11-,12+,13+,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBANEUHXMFEIRO-WBFOWJMUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC(=O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Marumoside A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moringa oleifera, often referred to as the "miracle tree," is a plant renowned for its rich nutritional and medicinal properties. Its leaves are a source of numerous bioactive compounds, including a notable glycoside known as Marumoside A. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a focus on its potential as a therapeutic agent.

Discovery and Structural Elucidation

This compound was first isolated from the leaves of Moringa oleifera by Sahakitpichan and his team in 2011. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.[1]

The chemical structure of this compound is characterized as a glycoside of 4'-hydroxyphenylethanamide.

Spectroscopic Data

The following table summarizes the key 1H and 13C NMR spectral data for synthesized this compound, which has been shown to be consistent with the data from the naturally isolated compound.

| Position | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

| Aglycone | ||

| 1' | - | 129.5 |

| 2', 6' | 7.15 (d, J=8.4 Hz) | 130.4 |

| 3', 5' | 7.02 (d, J=8.5 Hz) | 116.5 |

| 4' | - | 156.4 |

| 7' (CH2) | 3.46 (s) | 42.1 |

| 8' (C=O) | - | 174.5 |

| Rhamnose | ||

| 1'' | 5.25 (d, J=1.5 Hz) | 101.9 |

| 2'' | 4.09 (dd, J=3.4, 1.7 Hz) | 72.4 |

| 3'' | 3.82 (dd, J=9.5, 3.4 Hz) | 72.2 |

| 4'' | 3.51 (t, J=9.5 Hz) | 73.9 |

| 5'' | 3.89 (dq, J=9.5, 6.2 Hz) | 70.0 |

| 6'' (CH3) | 1.29 (d, J=6.2 Hz) | 18.0 |

Data obtained from synthesized this compound and compared with the isolated compound data.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from Moringa oleifera leaves, based on common phytochemical extraction and purification techniques.

Biological Activities

This compound has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

While the direct anti-inflammatory activity of this compound is still under investigation, studies on its derivatives have shown promising results. An oleoyl amine lipid derivative of this compound demonstrated significant inhibition of pro-inflammatory cytokines TNF-α and IL-1β.

| Compound | Target | IC50 (µM) |

| Oleoyl amine lipid derivative of this compound | TNF-α | 16.7 |

| IL-1β | 23.4 |

IC50 values for this compound were not determined in this particular study.

The anti-inflammatory effects of Moringa oleifera extracts are often attributed to the modulation of the NF-κB signaling pathway. It is hypothesized that this compound may contribute to these effects by inhibiting the activation of NF-κB, which in turn reduces the expression of downstream inflammatory mediators.

Antioxidant Activity

This compound has demonstrated radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Compound | Assay | EC50 (µg/mL) |

| This compound | DPPH Radical Scavenging | 781.6 ± 0.38 |

Experimental Protocols

Anti-inflammatory Assay (ELISA)

A general protocol for determining the inhibition of TNF-α and IL-1β secretion is as follows:

-

Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in a suitable medium.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding an inflammatory agent such as lipopolysaccharide (LPS).

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound and determine the IC50 value.

DPPH Radical Scavenging Assay

A standard protocol for assessing antioxidant activity using the DPPH assay is as follows:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations.

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value.

Conclusion

This compound, a glycoside isolated from the leaves of Moringa oleifera, exhibits promising biological activities, including antioxidant and potential anti-inflammatory properties. Further research is warranted to fully elucidate its mechanisms of action and to determine its therapeutic potential. The detailed protocols and data presented in this guide are intended to support and facilitate future investigations into this intriguing natural product.

References

Marumoside A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marumoside A, a naturally occurring glycoside isolated from the leaves of Moringa oleifera, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, compiling available spectroscopic data and outlining the experimental methodologies used for its characterization. Furthermore, this document presents its biological context, specifically its role in the inhibition of pro-inflammatory cytokines, and furnishes a logical workflow for its structural elucidation.

Chemical Structure and Properties

This compound is a glycoside consisting of a 4'-hydroxyphenylethanamide aglycone bonded to a rhamnopyranose sugar moiety.[1] Its systematic IUPAC name is 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide.[2]

Table 1: Chemical and Physical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₆ |

| Molecular Weight | 297.30 g/mol |

| Exact Mass | 297.12123733 Da |

| InChIKey | FBANEUHXMFEIRO-WBFOWJMUSA-N |

| SMILES | C[C@H]1--INVALID-LINK--OC2=CC=C(C=C2)CC(=O)N)O)O">C@@HO |

Stereochemistry

The stereochemistry of this compound has been elucidated through detailed spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The sugar moiety is an α-L-rhamnopyranoside. The stereochemical configuration of the rhamnose sugar is critical for its biological activity and is defined by the following chiral centers: (2S,3R,4R,5R,6S) at the sugar ring.[2]

Experimental Protocols for Structure Elucidation

The definitive structure of this compound was established by Sahakitpichan et al. (2011) through a combination of spectroscopic techniques.[1] The following outlines the key experimental methodologies employed:

Isolation of this compound

This compound is isolated from the leaves of Moringa oleifera.[1] A general procedure involves the extraction of the plant material with a suitable solvent, followed by chromatographic separation techniques to purify the compound.

Spectroscopic Analysis

The structural backbone and stereochemistry were determined using a suite of NMR experiments, including:

-

1D NMR Spectroscopy (¹H and ¹³C): These experiments provide foundational information on the proton and carbon environments within the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the same spin system, crucial for tracing the connectivity of the sugar and aglycone moieties.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting the aglycone and the rhamnose sugar through the glycosidic linkage.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry, including the α-configuration of the glycosidic bond.

-

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data as reported for the isolated compound in Vudhgiri et al., 2016, referencing Sahakitpichan et al., 2011)[3]

| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 1' | 131.5 | |

| 2', 6' | 117.2 | 7.01 (d, 8.5) |

| 3', 5' | 130.2 | 7.14 (d, 8.5) |

| 4' | 155.6 | |

| 7' | 42.4 | 3.49 (s) |

| 8' | 174.9 | |

| Rhamnose | ||

| 1'' | 101.9 | 5.37 (d, 1.5) |

| 2'' | 72.1 | 4.14 (dd, 3.5, 1.5) |

| 3'' | 72.4 | 3.88 (dd, 9.5, 3.5) |

| 4'' | 73.9 | 3.56 (t, 9.5) |

| 5'' | 71.9 | 4.02 (dq, 9.5, 6.0) |

| 6'' | 18.2 | 1.29 (d, 6.0) |

Biological Activity and Signaling Pathway

This compound has demonstrated anti-inflammatory properties.[3] While specific quantitative data for this compound is limited in the reviewed literature, a study on its derivatives showed significant inhibition of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[3] The oleoyl amine lipid derivative of this compound exhibited IC₅₀ values of 16.7 µM and 23.4 µM for the inhibition of TNF-α and IL-1β secretion, respectively, which was noted as a significant inhibition when compared to this compound itself.[3]

The inhibition of TNF-α and IL-1β suggests that this compound may interfere with inflammatory signaling pathways. A simplified, representative signaling cascade initiated by these cytokines, which this compound likely modulates, is depicted below.

Experimental Workflow for Structural Elucidation

The logical process for determining the structure of a novel natural product like this compound is systematic. The following diagram illustrates a typical workflow.

Conclusion

This compound is a well-defined natural product with a fully elucidated chemical structure and stereochemistry. The combination of 1D and 2D NMR techniques has been instrumental in its characterization. Its demonstrated anti-inflammatory activity, through the inhibition of key pro-inflammatory cytokines, positions it as a molecule of interest for further investigation in drug discovery and development. This guide provides a foundational technical overview to support such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. NOx-, IL-1β-, TNF-α-, and IL-6-Inhibiting Effects and Trypanocidal Activity of Banana (Musa acuminata) Bracts and Flowers: UPLC-HRESI-MS Detection of Phenylpropanoid Sucrose Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual glycosides of pyrrole alkaloid and 4'-hydroxyphenylethanamide from leaves of Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Marumoside A: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marumoside A is a naturally occurring glycoside that has been isolated from the leaves of Moringa oleifera Lam.[1], a plant renowned for its nutritional and medicinal properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, and proposes a putative biosynthesis pathway based on established metabolic routes of its constituent parts. While specific quantitative data for this compound remains limited in publicly available literature, this document aggregates related data on phytochemical extraction from Moringa oleifera to provide a contextual framework. Furthermore, a generalized experimental protocol for the extraction of similar compounds from Moringa oleifera leaves is detailed.

Natural Sources and Quantitative Data

This compound is primarily isolated from the leaves of the Moringa oleifera tree[1]. While specific concentrations or yields of this compound from Moringa oleifera leaves are not extensively reported, the overall yields of various extracts provide an indication of the chemical richness of the leaves. The extraction yield is highly dependent on the solvent and method used.

| Extraction Solvent | Plant Part | Extraction Method | Percentage Yield (%) | Reference |

| Aqueous | Leaves | Not Specified | 19.28 | [2] |

| Ethanolic | Leaves | Not Specified | 14.33 | [2] |

| 80% Methanolic | Leaves | Maceration | 9.69 - 14.21 | [3] |

| Aqueous (Hot Water) | Leaves | Boiling | Not Specified | [4] |

| Aqueous (Cold Water) | Leaves | Soaking | Not Specified | [5] |

| 80% Methanol | Leaves | Maceration | Not Specified | [5] |

| 80% Ethanol | Leaves | Maceration | Not Specified | [5] |

| Absolute Ethanol | Leaves | Magnetic Stirring | Not Specified | [6] |

| 50% Ethanol-Water | Leaves | Magnetic Stirring | Not Specified | [6] |

| Water | Leaves | Magnetic Stirring | Not Specified | [6] |

Putative Biosynthesis Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure, which comprises a 4-hydroxyphenylacetamide aglycone and a rhamnose sugar moiety, a putative pathway can be proposed. This hypothetical pathway involves two major routes: the biosynthesis of the 4-hydroxyphenylacetic acid precursor via the shikimate pathway, and the synthesis of UDP-L-rhamnose, followed by a glycosylation step.

Biosynthesis of the Aglycone Precursor (4-Hydroxyphenylacetic acid)

The aglycone portion of this compound is 4-hydroxyphenylacetamide. Its precursor, 4-hydroxyphenylacetic acid, is a known plant metabolite. The biosynthesis is believed to start from the shikimate pathway, which produces aromatic amino acids like tyrosine.

Caption: Putative biosynthesis of the 4-hydroxyphenylacetamide aglycone of this compound.

Biosynthesis of UDP-L-Rhamnose and Glycosylation

The sugar moiety of this compound is rhamnose. In plants, rhamnose is synthesized as UDP-L-rhamnose from UDP-D-glucose. This activated sugar is then transferred to the aglycone by a glycosyltransferase.

Caption: Putative final glycosylation step in the biosynthesis of this compound.

Experimental Protocols

General Extraction and Fractionation Workflow

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodologies

1. Plant Material Preparation:

-

Fresh leaves of Moringa oleifera are harvested and washed to remove debris.

-

The leaves are air-dried in the shade for several days or oven-dried at a low temperature (e.g., 40-50°C) to preserve thermolabile compounds.

-

The dried leaves are ground into a fine powder.

2. Extraction:

-

The powdered leaf material is subjected to extraction with a suitable solvent. Based on the polar nature of this compound, polar solvents are recommended.

-

Maceration: The leaf powder is soaked in a solvent (e.g., 80% methanol or 80% ethanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v) for 48-72 hours at room temperature with occasional agitation[4].

-

Sonication: For a more efficient extraction, the leaf powder and solvent mixture can be placed in an ultrasonic bath for a specified period (e.g., 30-60 minutes)[7].

-

The mixture is then filtered (e.g., through Whatman No. 1 filter paper) to separate the extract from the solid plant material. The process can be repeated to maximize yield.

3. Concentration:

-

The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4. Fractionation (Optional but Recommended):

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This helps to separate compounds based on their polarity and simplify subsequent purification steps. This compound is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

5. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

-

Size-Exclusion Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

6. Final Purification:

-

Fractions containing the compound of interest are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

7. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Conclusion

This compound, a glycoside from Moringa oleifera leaves, holds potential for further investigation in drug discovery and development. While specific quantitative data and a dedicated biosynthesis pathway are yet to be fully established, this guide provides a foundational understanding based on current scientific literature. The proposed putative biosynthesis pathway offers a logical framework for future research in the metabolic engineering of this compound. The generalized extraction and isolation protocols provide a practical starting point for researchers aiming to work with this compound. Further studies are warranted to quantify its presence in Moringa oleifera and to elucidate its precise biosynthetic route.

References

- 1. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preliminary Biological Activities of Marumoside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marumoside A, a glycoside of 4'-hydroxyphenylethanamide, is a natural compound isolated from the leaves of Moringa oleifera.[1] This plant has a long history of use in traditional medicine for various ailments, prompting scientific investigation into its bioactive constituents. This technical guide provides an in-depth summary of the preliminary biological activities of this compound, focusing on its reported anti-inflammatory and antioxidant properties. The information presented herein is intended to support further research and drug development efforts centered on this natural product.

Anti-inflammatory Activity

Initial in vitro studies have been conducted to evaluate the anti-inflammatory potential of this compound. The primary assay used was the inhibition of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in a human monocytic cell line.

Quantitative Data

In a key study, this compound was evaluated for its ability to inhibit the secretion of TNF-α and IL-1β in phorbol 12-myristate 13-acetate (PMA) and lipopolysaccharide (LPS) stimulated U937 human monocytic cells. While synthetic lipid derivatives of this compound showed significant inhibitory activity, this compound itself, along with its saturated lipid derivatives, did not exhibit notable bioactivity at the concentrations tested.[2]

Table 1: Anti-inflammatory Activity of this compound and Its Derivatives

| Compound | Target | IC₅₀ (µM) |

| This compound | TNF-α | No significant activity reported |

| This compound | IL-1β | No significant activity reported |

| Oleoyl amine lipid derivative of this compound | TNF-α | 16.7 |

| Oleoyl amine lipid derivative of this compound | IL-1β | 23.4 |

Experimental Protocol: Inhibition of TNF-α and IL-1β Secretion

The anti-inflammatory activity was assessed using the following protocol:[3]

-

Cell Culture: Human monocytic U937 cells were maintained in RPMI-1640 medium supplemented with 2mM L-glutathione, 10% Fetal Bovine Serum (FBS), and 100 U/ml Penicillin-Streptomycin. Cells were incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Macrophage Differentiation: U937 cells were seeded at a density of 1x10⁵ cells/mL in a 24-well culture plate and stimulated with 10 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce differentiation into adherent macrophages.

-

Treatment: After 24 hours, the culture medium was replaced with fresh medium. The cells were then pre-incubated with this compound or its derivatives at a concentration of 10 µM for 1 hour. Prednisolone was used as a standard at concentrations of 10 µM, 1 µM, and 0.1 µM.

-

LPS Stimulation: Following pre-incubation, the adherent cells were stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce the secretion of pro-inflammatory cytokines.

-

Cytokine Quantification: After the 24-hour LPS stimulation, the culture plates were centrifuged. The supernatant was collected, and the concentrations of TNF-α and IL-1β were quantified using commercial sandwich ELISA kits.

Antioxidant Activity

This compound has been evaluated for its antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Quantitative Data

The antioxidant activity of this compound was determined by its effective concentration required to scavenge 50% of the DPPH radicals (EC₅₀).

Table 2: DPPH Radical Scavenging Activity of this compound

| Compound | EC₅₀ (µg/mL) |

| This compound (Compound 23) | 781.6 ± 0.38 |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound was assessed based on its ability to scavenge the stable DPPH free radical using a modified method.[3]

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH (around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample with the DPPH solution. The EC₅₀ value is then determined from a plot of scavenging activity against the concentration of the compound.

Other Preliminary Biological Activities

Currently, there is a lack of specific published data on the anticancer and hepatoprotective activities of isolated this compound. While various extracts of Moringa oleifera have shown promise in these areas, the direct contribution of this compound to these effects has not been elucidated.[4][5] Further research is required to investigate the potential of this compound in these and other therapeutic areas.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been reported. However, many natural products with anti-inflammatory properties are known to target key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Given that extracts from Moringa oleifera have been shown to modulate these pathways, it is plausible that this compound could exert its biological effects through similar mechanisms, though this remains to be experimentally verified.

Potential (Unconfirmed) Anti-inflammatory Signaling Pathway

The following diagram illustrates a generalized NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Caption: Generalized NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Experimental Workflow for Anti-inflammatory Assay

The following diagram outlines the workflow for the in vitro anti-inflammatory assay used to evaluate this compound.

Caption: Workflow of the in vitro anti-inflammatory cytokine inhibition assay.

Conclusion

The preliminary biological evaluation of this compound indicates modest antioxidant activity, as demonstrated by its ability to scavenge DPPH radicals. However, in the context of inflammation, this compound did not show significant inhibitory effects on the secretion of the pro-inflammatory cytokines TNF-α and IL-1β at the tested concentrations. Further investigations are warranted to explore its potential in other biological assays and to elucidate its mechanism of action. The lack of significant anti-inflammatory activity in its native form, contrasted with the activity of its lipid derivatives, suggests that structural modifications may be a promising avenue for enhancing the therapeutic potential of this natural product scaffold. Future research should also focus on its potential anticancer and hepatoprotective effects, as well as its influence on key signaling pathways.

References

- 1. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alleviating Plant Density and Salinity Stress in Moringa oleifera Using Arbuscular Mycorrhizal Fungi: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journaljammr.com [journaljammr.com]

Marumoside A: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the anti-inflammatory mechanism of Marumoside A, a glycoside isolated from Moringa oleifera. It consolidates available data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

This compound, a 4'-hydroxyphenylethanamide glycoside, has been identified as a bioactive constituent of Moringa oleifera, a plant renowned for its medicinal properties.[1] While research on this compound is nascent, preliminary studies indicate its potential as an anti-inflammatory agent. This guide synthesizes the current understanding of its mechanism of action, drawing from direct evidence and the established activities of structurally related phenylethanoid glycosides. The primary anti-inflammatory effect of this compound is attributed to its ability to suppress the production of key pro-inflammatory cytokines.[2][3]

Quantitative Data on Anti-Inflammatory Activity

To date, the principal quantitative data on this compound's bioactivity comes from in vitro studies measuring the inhibition of pro-inflammatory cytokine secretion in cell-based assays. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Target Cytokine | IC₅₀ (µM) | Cell Line | Notes |

| This compound | TNF-α | > 50 | LPS-stimulated murine macrophages | Less active compared to its lipid derivatives. |

| IL-1β | > 50 | LPS-stimulated murine macrophages | Less active compared to its lipid derivatives. | |

| Oleoyl amine derivative of this compound | TNF-α | 16.7 | LPS-stimulated murine macrophages | Unsaturated lipid derivative showed significant activity.[2][3] |

| IL-1β | 23.4 | LPS-stimulated murine macrophages | Unsaturated lipid derivative showed significant activity.[2][3] | |

| Prednisolone (Control) | TNF-α | 0.46 | LPS-stimulated murine macrophages | Positive control used in the study.[2] |

| IL-1β | 0.69 | LPS-stimulated murine macrophages | Positive control used in the study.[2] |

Proposed Mechanism of Action in Inflammatory Pathways

Direct mechanistic studies on this compound's interaction with specific signaling pathways have not yet been published. However, based on the known mechanisms of other phenylethanoid glycosides and bioactive compounds from Moringa oleifera, a likely mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5] These pathways are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6.[4]

This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Proposed inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family, including ERK, JNK, and p38, represents another critical set of pathways activated by inflammatory stimuli. These kinases, through a phosphorylation cascade, activate transcription factors such as AP-1 (Activator Protein-1), which also contributes to the expression of inflammatory genes. Phenylethanoid glycosides have been shown to inhibit the phosphorylation of p38 and JNK, suggesting a potential mechanism for this compound.

Potential modulation of MAPK signaling by this compound.

Detailed Experimental Protocols

To investigate the anti-inflammatory mechanism of this compound, a series of in vitro assays are typically employed. The following are detailed methodologies for key experiments.

General Experimental Workflow

The workflow for assessing the anti-inflammatory properties of a compound like this compound generally follows a standardized sequence to ensure data integrity and a logical progression from cytotoxicity to specific mechanistic studies.

Standard workflow for in vitro anti-inflammatory evaluation.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like LPS (1 µg/mL).

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Procedure:

-

After treatment with this compound for 24 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

Collect 50 µL of cell culture supernatant after 24 hours of LPS stimulation and this compound treatment.

-

Mix with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA)

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Coat a 96-well plate with the capture antibody overnight.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add a streptavidin-HRP conjugate.

-

Add the substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to assess the activation (e.g., phosphorylation) or cellular localization of key signaling molecules.

-

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p38, p38, NF-κB p65, β-actin, Lamin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

-

Conclusion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory properties, primarily demonstrated by the inhibition of pro-inflammatory cytokines TNF-α and IL-1β in vitro, although its native form is less potent than its synthetic lipid derivatives.[2][3] Based on the mechanisms of similar phenylethanoid glycosides, it is strongly hypothesized that this compound acts by inhibiting the NF-κB and MAPK signaling pathways.

Future research should focus on validating this proposed mechanism through direct experimental evidence. Key areas for investigation include:

-

Assessing the effect of this compound on the phosphorylation of IKK, IκBα, p38, and JNK.

-

Confirming the inhibition of NF-κB nuclear translocation via immunofluorescence or Western blotting of nuclear fractions.

-

Expanding the investigation to other inflammatory mediators such as nitric oxide, prostaglandins, and a wider array of cytokines.

-

Evaluating the efficacy of this compound in in vivo models of inflammation.

A comprehensive understanding of its molecular targets will be crucial for developing this compound and its derivatives as potential therapeutic agents for inflammatory diseases.

References

- 1. Unusual glycosides of pyrrole alkaloid and 4'-hydroxyphenylethanamide from leaves of Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Compounds in Moringa oleifera Lam. Leaves Inhibit the Pro-Inflammatory Mediators in Lipopolysaccharide-Induced Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Marumoside A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marumoside A, a unique glycoside isolated from the leaves of Moringa oleifera, and its synthetic derivatives have emerged as promising candidates for pharmacological research and development. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, focusing on its anti-inflammatory and antioxidant properties. This document details the experimental methodologies used to evaluate these activities, presents the available quantitative data for easy comparison, and visualizes the proposed signaling pathways and experimental workflows. As research in this area is ongoing, this guide serves as a foundational resource for scientists and drug development professionals interested in harnessing the therapeutic potential of these natural compounds.

Introduction

Moringa oleifera, often referred to as the "miracle tree," is a plant renowned for its rich nutritional and medicinal properties. Various parts of the plant have been traditionally used to treat a wide range of ailments.[1] Phytochemical analyses have revealed a plethora of bioactive compounds, including the alkaloid glycoside this compound.[1][2] This compound, along with its synthetically modified derivatives, has demonstrated significant biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.[3][4] This guide aims to consolidate the current scientific knowledge on this compound and its derivatives, providing a technical foundation for further research and development.

Pharmacological Activities

The primary pharmacological activities of this compound and its derivatives that have been investigated are its anti-inflammatory and antioxidant effects. There is also growing interest in its potential anticancer and neuroprotective properties, largely extrapolated from studies on Moringa oleifera extracts.

Anti-inflammatory Activity

An oleoyl amine lipid derivative of this compound has shown significant inhibitory effects on the secretion of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][4] This activity suggests a potential therapeutic application in inflammatory disorders.

Antioxidant Activity

This compound and its lipid derivatives have demonstrated free radical scavenging activity, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[3][4] This antioxidant capacity may contribute to its overall pharmacological profile by mitigating oxidative stress, which is implicated in numerous chronic diseases.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound and its derivatives.

Table 1: Anti-inflammatory Activity of this compound Oleoyl Amine Lipid Derivative [3][4]

| Compound | Target | IC50 (µM) |

| Oleoyl amine lipid derivative of this compound | TNF-α | 16.7 |

| Oleoyl amine lipid derivative of this compound | IL-1β | 23.4 |

| Prednisolone (Reference) | TNF-α | 0.46 |

| Prednisolone (Reference) | IL-1β | 0.69 |

Table 2: DPPH Radical Scavenging Activity of this compound and its Lipid Derivatives [3]

| Compound | EC50 (µg/mL) |

| This compound | >1000 |

| Palmitoyl derivative | 915 ± 8.5 |

| Stearoyl derivative | 840 ± 7.2 |

| Oleoyl derivative | 155 ± 4.3 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Inhibition of TNF-α and IL-1β Secretion (ELISA Assay)

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) used to quantify the inhibition of TNF-α and IL-1β secretion from stimulated immune cells.

-

Cell Culture and Stimulation:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

-

Cells are pre-treated with varying concentrations of this compound or its derivatives for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding a stimulating agent such as lipopolysaccharide (LPS).

-

-

Sample Collection:

-

After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

-

ELISA Procedure:

-

A 96-well microplate is coated with a capture antibody specific for either TNF-α or IL-1β.

-

The plate is washed, and non-specific binding sites are blocked.

-

The collected cell culture supernatants and standard solutions of known cytokine concentrations are added to the wells.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a measurable color change.

-

The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentrations of TNF-α or IL-1β in the samples are determined from the standard curve.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

-

DPPH Radical Scavenging Assay

This protocol describes the method used to assess the free radical scavenging activity of this compound and its derivatives.

-

Reagent Preparation:

-

A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Serial dilutions of this compound and its derivatives are prepared.

-

-

Assay Procedure:

-

A fixed volume of the DPPH solution is added to each well of a 96-well microplate.

-

Different concentrations of the test compounds are added to the wells.

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

The absorbance of the solutions is measured using a microplate reader at a wavelength of approximately 517 nm.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

-

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

-

Cell Seeding:

-

Cancer cell lines of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound or its derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

The culture medium is replaced with a fresh medium containing MTT solution.

-

The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

-

Neuroprotective Activity Assay (In Vitro)

This protocol provides a general framework for assessing the neuroprotective effects of this compound and its derivatives against neurotoxicity in a neuronal cell line (e.g., SH-SY5Y or PC12).[2][9][10][11]

-

Cell Culture and Differentiation:

-

Neuronal cells are cultured and may be differentiated using appropriate factors to resemble mature neurons.

-

-

Induction of Neurotoxicity:

-

Cells are pre-treated with different concentrations of the test compounds.

-

Neurotoxicity is induced using a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.

-

-

Assessment of Cell Viability:

-

After the incubation period, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

-

Data Analysis:

-

The percentage of neuroprotection is calculated by comparing the viability of cells treated with the neurotoxin alone to those pre-treated with the test compounds.

-

The EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect, can be determined.

-

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms by which this compound and its derivatives exert their pharmacological effects are still under investigation. However, based on the known anti-inflammatory properties of Moringa oleifera extracts, it is hypothesized that this compound may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit the production of inflammatory cytokines.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Anti-inflammatory Assay

The following diagram outlines the general workflow for assessing the anti-inflammatory activity of this compound and its derivatives.

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Experimental Workflow for Antioxidant (DPPH) Assay

The diagram below illustrates the workflow for the DPPH radical scavenging assay.

Caption: Experimental workflow for DPPH antioxidant assay.

Future Directions

The preliminary data on this compound and its derivatives are promising, particularly in the context of inflammation and oxidative stress. However, further research is crucial to fully elucidate their pharmacological potential. Key areas for future investigation include:

-

Elucidation of Molecular Mechanisms: In-depth studies are needed to confirm the precise signaling pathways modulated by this compound and its derivatives. Techniques such as Western blotting, RT-PCR, and reporter gene assays can be employed to investigate their effects on the NF-κB and MAPK pathways.

-

Exploration of Anticancer and Neuroprotective Activities: The potential anticancer and neuroprotective effects of this compound and its derivatives warrant further investigation. Screening against a panel of cancer cell lines and in various in vitro models of neurodegenerative diseases will be essential.

-

In Vivo Studies: Promising in vitro results should be followed up with well-designed in vivo studies in animal models of inflammation, cancer, and neurodegeneration to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of this compound derivatives will help in establishing a clear structure-activity relationship, guiding the design of more potent and selective compounds.

Conclusion

This compound, a natural product from Moringa oleifera, and its synthetic derivatives represent a valuable source of lead compounds for drug discovery. Their demonstrated anti-inflammatory and antioxidant activities provide a strong rationale for continued research. This technical guide has summarized the current knowledge, provided essential experimental protocols, and outlined future research directions. It is anticipated that further exploration of this compound and its analogues will unveil novel therapeutic agents for a variety of diseases.

References

- 1. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. researchhub.com [researchhub.com]

- 9. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of the antiproliferative, antioxidant & neuroprotective properties of natural products/substances - DigiAgriFood [digiagrifood.gr]

- 11. researchgate.net [researchgate.net]

Marumoside A: A Comprehensive Review of Preclinical Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Marumoside A, a glycoside of a pyrrole alkaloid, is a natural compound isolated from the leaves of Moringa oleifera, a plant renowned for its extensive traditional medicinal uses.[1][2][3] This technical guide provides a comprehensive literature review of the scientific studies on this compound, with a focus on its biological activities, experimental protocols, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Core Biological Activities and Quantitative Data

The primary biological activity of this compound that has been quantitatively assessed is its anti-inflammatory effect. Specifically, its ability to inhibit the secretion of pro-inflammatory cytokines has been evaluated.

Anti-inflammatory Activity

A key study synthesized this compound and a series of its lipid derivatives to evaluate their anti-inflammatory properties.[1][4] The inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) secretion were measured, and the half-maximal inhibitory concentrations (IC50) were determined. While this compound itself showed low activity in this assay, a noteworthy finding was the significantly enhanced activity of its oleoyl amine lipid (unsaturated) derivative.[1][4]

| Compound | Target | IC50 (µM) | Cell Line |

| This compound | TNF-α | > 50 | LPS-stimulated murine macrophages |

| This compound | IL-1β | > 50 | LPS-stimulated murine macrophages |

| Oleoyl amine lipid derivative of this compound | TNF-α | 16.7 | LPS-stimulated murine macrophages |

| Oleoyl amine lipid derivative of this compound | IL-1β | 23.4 | LPS-stimulated murine macrophages |

| Prednisolone (Positive Control) | TNF-α | 0.46 | LPS-stimulated murine macrophages |

| Prednisolone (Positive Control) | IL-1β | 0.69 | LPS-stimulated murine macrophages |

Table 1: Anti-inflammatory activity of this compound and its derivative.[1][4]

In addition to its anti-inflammatory potential, this compound, along with its lipid derivatives, has been shown to possess DPPH radical scavenging activity, indicating antioxidant properties.[1][4]

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature concerning the biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound has been achieved for the first time using a trichloroacetimidate donor as a key step. The aglycone, 4-hydroxy phenylacetamide, was prepared from 4-hydroxyphenyl acetic acid using oxalyl chloride and aqueous ammonia.[1][4]

Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-1β)

The following protocol is based on the methodology described for evaluating the anti-inflammatory effects of this compound and its derivatives.[1][4]

1. Cell Culture and Maintenance:

- Murine macrophage cell line (e.g., RAW 264.7) is used.

- Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Stimulation and Treatment:

- Macrophages are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

- The cells are then pre-treated with various concentrations of this compound, its derivatives, or the positive control (prednisolone) for 1 hour.

- Following pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.

3. Cytokine Measurement (ELISA):

- After 24 hours of LPS stimulation, the cell culture supernatant is collected.

- The concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

- The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group (without any test compound).

- The IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

The antioxidant activity of this compound and its derivatives was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][4]

1. Preparation of Reagents:

- A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

- Test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.

2. Assay Procedure:

- A fixed volume of the DPPH stock solution is mixed with different concentrations of the test compounds.

- The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

- The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. Ascorbic acid is typically used as a positive control.

3. Calculation of Scavenging Activity:

- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

- The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathways

While direct studies on the specific signaling pathways modulated by isolated this compound are limited, the broader context of inflammation and the known mechanisms of Moringa oleifera extracts suggest the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Furthermore, a study on a psoriasis-like skin model indicated that this compound can suppress the expression of Th17-relevant cytokines.[3]

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β.

Putative Role of this compound in Th17 Cytokine Regulation

A study investigating the effects of compounds from Moringa oleifera seeds on psoriasis-like skin lesions found that this compound suppressed the expression of Th17-relevant cytokines, including IL-12/IL-23 p40, IL-17A, IL-22, and IL-23 p19 in LPS-stimulated THP-1 cells.[3] This suggests a potential mechanism of action involving the modulation of T-helper 17 cell differentiation or function.

Anti-Allergic and Anti-Cancer Studies: A Research Gap

A comprehensive review of the current scientific literature reveals a notable absence of studies investigating the anti-allergic and anti-cancer properties of isolated this compound. While numerous studies have demonstrated the anti-allergic and anti-cancer effects of crude extracts of Moringa oleifera leaves and other parts, which contain this compound, the specific contribution of this individual compound to these activities has not been elucidated.

For instance, studies on Moringa oleifera extracts have shown inhibitory effects on mast cell degranulation in RBL-2H3 cells, a common in vitro model for studying allergic reactions. Similarly, various extracts have exhibited cytotoxic effects against a range of cancer cell lines, including breast (MDA-MB-231) and colorectal (HCT-8) cancer cells.[5][6] However, due to the presence of a multitude of other bioactive compounds in these extracts, such as flavonoids, phenolic acids, and other alkaloids, it is not possible to attribute these effects directly to this compound.

Therefore, the anti-allergic and anti-cancer potential of purified this compound represents a significant area for future research.

Conclusion and Future Directions

This compound is a well-characterized natural product from Moringa oleifera. Current research has established its chemical structure and has provided initial insights into its biological activities, with a primary focus on its anti-inflammatory and antioxidant properties. The synthesis of this compound and its derivatives has opened avenues for structure-activity relationship studies, as demonstrated by the enhanced anti-inflammatory effects of its oleoyl amine lipid derivative.

However, this comprehensive review also highlights critical gaps in our understanding of this compound's full therapeutic potential. Future research should prioritize the following areas:

-

Evaluation of Anti-Allergic and Anti-Cancer Activities: It is imperative to investigate the effects of isolated this compound in established in vitro and in vivo models of allergy and cancer to determine its specific contribution to the activities observed with Moringa oleifera extracts.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial. Investigating its effects on the NF-κB and Th17 signaling pathways in greater detail would be a valuable starting point.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Three Constituents of Moringa oleifera Seeds Regulate Expression of Th17-Relevant Cytokines and Ameliorate TPA-Induced Psoriasis-Like Skin Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Moringa oleifera as an Anti-Cancer Agent against Breast and Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moringa oleifera as an Anti-Cancer Agent against Breast and Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnomedicinal Potential of Marumoside A: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the ethnomedicinal uses, pharmacological activities, and underlying mechanisms of action of Marumoside A, a glycoside found in select medicinal plants. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Executive Summary

This compound, a 4'-hydroxyphenylethanamide glycoside, is a bioactive compound isolated from plants with a history of use in traditional medicine. Notably, it is found in Moringa oleifera, a plant revered in various cultures for its wide range of therapeutic properties. Ethnomedicinal practices have long utilized preparations from this plant to treat ailments associated with inflammation, pain, and infections. Modern scientific investigations are beginning to validate these traditional uses, with a particular focus on the anti-inflammatory properties of its constituents, including this compound. This guide synthesizes the current knowledge on this compound, presenting its ethnomedicinal background, quantitative pharmacological data, detailed experimental protocols for its investigation, and the signaling pathways through which it exerts its effects.

Ethnomedicinal Uses of Moringa oleifera (A this compound-Containing Plant)

Moringa oleifera, commonly known as the "drumstick tree" or "miracle tree," is the primary plant species from which this compound has been isolated[1][2]. It has a rich history of use in traditional medicine systems, particularly in South Asia and Africa. Various parts of the plant are used to treat a wide array of conditions.

Ethnomedicinal applications of Moringa oleifera include:

-

Anti-inflammatory: A poultice made from the leaves is traditionally used to address glandular inflammation, headaches, and bronchitis. The roots and seeds are also used to treat inflammatory conditions and arthritis by reducing inflammation and oxidative stress[3][4].

-

Pain Relief: The plant has been used in folk medicine to treat pain[5].

-

Wound Healing and Skin Infections: The bark of the stem is applied to wounds and skin infections[3][5].

-

Gastrointestinal Disorders: It is traditionally used to treat ulcers, dysentery, and colitis[4][5].

-

Hepatoprotective: The pods are used in the treatment of hepatitis and other liver ailments[3][5].

-

Cardiovascular Health: The plant is noted for its traditional use in managing hypertension[4][5].

-

General Health and Nutrition: Preparations from the leaves are given to nursing mothers and malnourished infants to improve overall health[4].

The presence of this compound and other bioactive compounds like niazimin A&B in Moringa oleifera is believed to contribute to these therapeutic effects, particularly its potent antioxidant, anticancer, antihypertensive, and hepatoprotective qualities[4][5][6].

Quantitative Pharmacological Data

The anti-inflammatory activity of this compound and its derivatives has been quantified by assessing their ability to inhibit the secretion of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The following table summarizes the available quantitative data for a derivative of this compound.

| Compound | Target Cytokine | Assay | IC50 Value (µM) | Source |

| Oleoyl amine lipid derivative of this compound | TNF-α | Inhibition of secretion | 16.7 | [1][2][7] |

| Oleoyl amine lipid derivative of this compound | IL-1β | Inhibition of secretion | 23.4 | [1][2][7] |

Note: The study cited evaluated the anti-inflammatory activity of this compound and its lipid derivatives, with the oleoyl amine lipid derivative showing significant inhibition.[1][2][7]

Experimental Protocols

This section details the methodologies for the isolation of this compound from plant material and for the in vitro assessment of its anti-inflammatory activity.

General Protocol for Isolation of this compound from Moringa oleifera Leaves

The isolation of this compound from Moringa oleifera leaves typically involves solvent extraction followed by chromatographic separation.

-

Plant Material Preparation: Fresh leaves of Moringa oleifera are collected, washed, and air-dried at room temperature. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are subjected to maceration with a polar solvent such as 96% ethanol at room temperature for an extended period (e.g., 3 days), with occasional stirring. The process is repeated to ensure exhaustive extraction.

-

Solvent Evaporation: The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a viscous extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography for fractionation. A silica gel stationary phase is commonly used.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:5 ratio).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing flavonoid-like compounds.

-

Further Purification: Fractions showing the presence of the target compound are pooled and may be subjected to further chromatographic steps, such as High-Performance Liquid Chromatography (HPLC), to achieve high purity of this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for In Vitro Anti-inflammatory Activity Assay: Inhibition of TNF-α and IL-1β Secretion

This protocol describes the assessment of the anti-inflammatory activity of this compound by measuring its ability to inhibit the secretion of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated macrophage-like cells. The human monocytic cell line THP-1 is a commonly used model.

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Induce differentiation of THP-1 cells into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 48 hours.

-

After differentiation, wash the adherent cells with fresh medium and allow them to rest for 24 hours in PMA-free medium.

-

-

Cell Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium.

-

Pre-treat the differentiated THP-1 cells with different concentrations of this compound for 1-2 hours.

-

-

Induction of Inflammation:

-

Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and the production of TNF-α and IL-1β. A set of cells without LPS stimulation should be included as a negative control.

-

-

Incubation and Supernatant Collection:

-

Incubate the cells for a specified period (e.g., 17-24 hours) at 37°C.

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cells or debris.

-

-

Quantification of Cytokines by ELISA:

-

Quantify the concentrations of TNF-α and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for either TNF-α or IL-1β.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotin-conjugated detection antibody.

-

After another incubation and wash step, add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Finally, add a TMB substrate solution and stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of TNF-α and IL-1β in the samples from the standard curve.

-

Determine the percentage inhibition of cytokine secretion by this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine secretion.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many natural products, including those from Moringa oleifera, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as LPS and cytokines like TNF-α and IL-1. This activation leads to the transcription of genes encoding a wide range of pro-inflammatory mediators, including TNF-α and IL-1β themselves, thus creating a positive feedback loop.

The key steps in the canonical NF-κB pathway are as follows:

-

Receptor Activation: LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.

-

Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm, keeping it in an inactive state.

-

NF-κB Translocation: Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer.

-

Gene Transcription: The freed NF-κB dimer translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of pro-inflammatory cytokines.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Marumoside A: A Technical Guide to its Spectroscopic Identification

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Marumoside A, a naturally occurring glycoside isolated from the leaves of Moringa oleifera. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound, with the molecular formula C₁₄H₁₉NO₆ and a molecular weight of 297.30 g/mol , has garnered interest within the scientific community.[1][2] Its structural elucidation relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra, complemented by mass spectrometry data. The following tables summarize the key spectroscopic data obtained from the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum of this compound reveals characteristic signals for both the aglycone and the sugar moiety. The data presented here is based on the analysis performed in DMSO-d₆.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2', 6' | 7.18 | d | 8.5 |

| 3', 5' | 6.99 | d | 8.5 |

| 7' | 3.42 | s | |

| Rhamnose | |||

| 1'' | 5.32 | br s | |

| 2'' | 3.65 | m | |

| 3'' | 3.45 | m | |